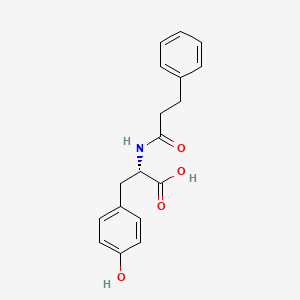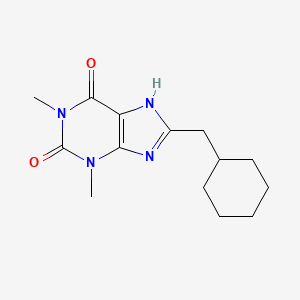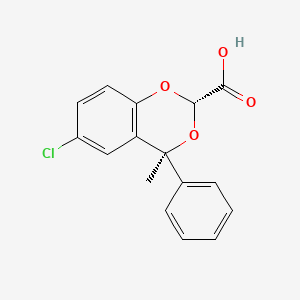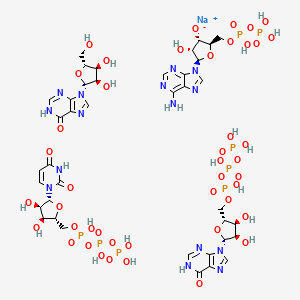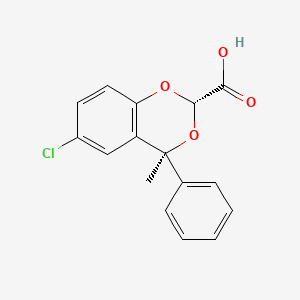
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the benzodioxane family. This compound is characterized by its unique structure, which includes a benzodioxane ring substituted with a chloro, methyl, and phenyl group, along with a carboxylic acid functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diol.
Introduction of Substituents: The chloro, methyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amines or thiols.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and phenyl groups can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules, potentially forming hydrogen bonds or ionic interactions.
類似化合物との比較
6-Chloro-4-methyl-1,3-benzodioxan-2-carboxylic acid: Lacks the phenyl group, which may affect its reactivity and biological activity.
4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chloro group, which can influence its chemical properties and reactivity.
6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl group, potentially altering its physical and chemical properties.
Uniqueness: The combination of the chloro, methyl, and phenyl groups in trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid imparts unique chemical properties, making it distinct from other benzodioxane derivatives
特性
CAS番号 |
86617-18-7 |
|---|---|
分子式 |
C16H13ClO4 |
分子量 |
304.72 g/mol |
IUPAC名 |
(2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16-/m0/s1 |
InChIキー |
UMBAPIWARGTVLV-HOTGVXAUSA-N |
異性体SMILES |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3 |
正規SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
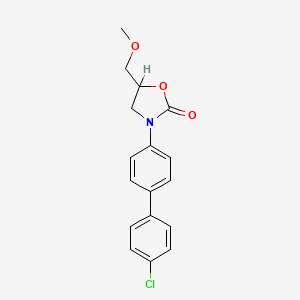

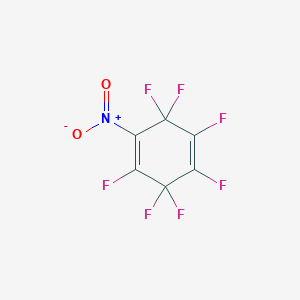
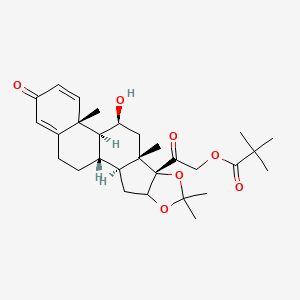
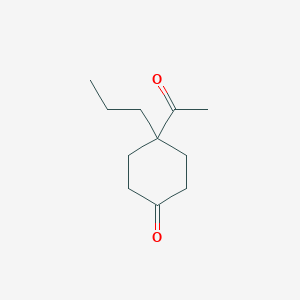
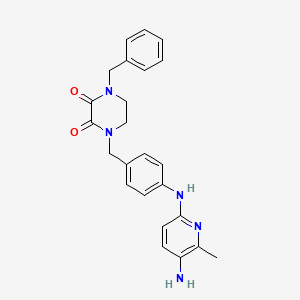
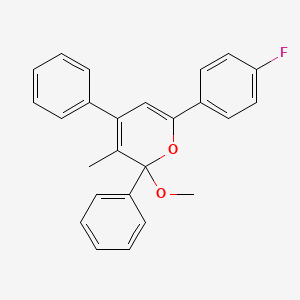
![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
